
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate is an organic compound with the molecular formula C13H10ClNO5S It is a derivative of methanesulfonate, where the phenyl group is substituted with a 4-chloro-2-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (4-chloro-2-nitrophenyl)methanesulfonate typically involves the reaction of methanesulfonyl chloride with 4-chloro-2-nitrophenol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the methanesulfonate group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Pyridine, dichloromethane, room temperature
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed
Nucleophilic Substitution: Phenyl (4-chloro-2-aminophenyl)methanesulfonate
Reduction: Phenyl (4-chloro-2-aminophenyl)methanesulfonate
Oxidation: Phenyl (4-chloro-2-nitrophenyl)quinone
Aplicaciones Científicas De Investigación
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate has several applications in scientific research:
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Phenyl (4-chloro-2-nitrophenyl)methanesulfonate involves its interaction with nucleophiles, leading to the substitution of the methanesulfonate group. The compound can also undergo reduction and oxidation reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate can be compared with other similar compounds such as:
Phenyl (4-nitrophenyl)methanesulfonate: Lacks the chloro substituent, leading to different reactivity and properties.
Phenyl (4-chloro-2-nitrophenyl)acetate: Contains an acetate group instead of a methanesulfonate group, affecting its chemical behavior.
Phenyl (4-chloro-2-nitrophenyl)benzenesulfonate: Contains a benzenesulfonate group, which may have different reactivity and applications.
Propiedades
Número CAS |
89841-09-8 |
|---|---|
Fórmula molecular |
C13H10ClNO5S |
Peso molecular |
327.74 g/mol |
Nombre IUPAC |
phenyl (4-chloro-2-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C13H10ClNO5S/c14-11-7-6-10(13(8-11)15(16)17)9-21(18,19)20-12-4-2-1-3-5-12/h1-8H,9H2 |
Clave InChI |
FIVMCWMMADMBOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


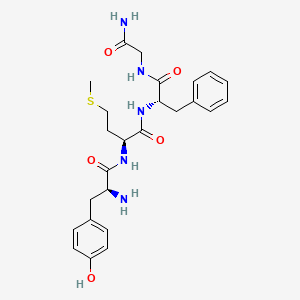
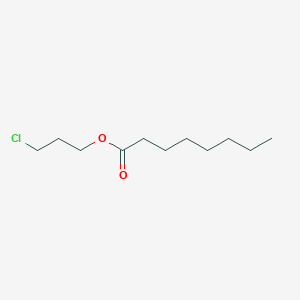

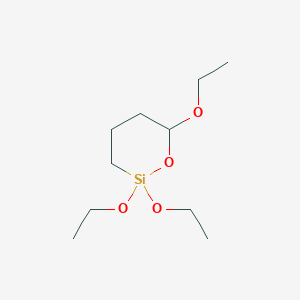
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
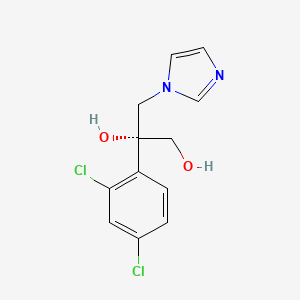

![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)

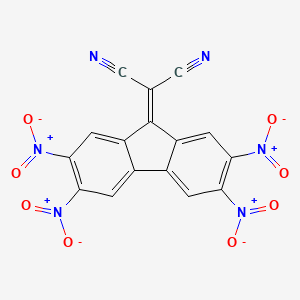
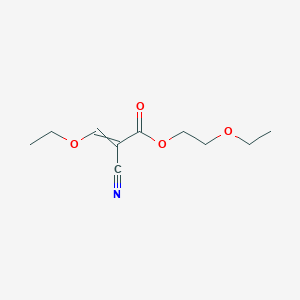
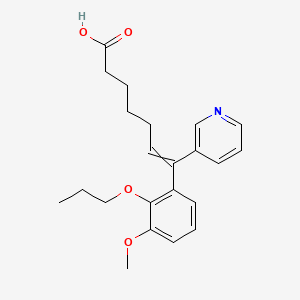
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14384263.png)

